molecular formula C13H19N3O4S B13623367 [3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine

[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine

Katalognummer: B13623367
Molekulargewicht: 313.37 g/mol
InChI-Schlüssel: BFYINUYYZXGTKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine is a complex organic compound that features a piperidine ring substituted with a nitrobenzenesulfonyl group and a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 3-methylpiperidine with 4-nitrobenzenesulfonyl chloride under basic conditions to form the sulfonylated piperidine intermediate. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-[3-methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The sulfonyl group can be reduced to a thiol group.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-[3-methyl-1-(4-aminobenzenesulfonyl)piperidin-2-yl]methanamine.

    Reduction: Formation of 1-[3-methyl-1-(4-mercaptobenzenesulfonyl)piperidin-2-yl]methanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-[3-methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 1-[3-methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[3-methyl-1-(4-aminobenzenesulfonyl)piperidin-2-yl]methanamine: Similar structure but with an amino group instead of a nitro group.

    1-[3-methyl-1-(4-mercaptobenzenesulfonyl)piperidin-2-yl]methanamine: Similar structure but with a thiol group instead of a nitro group.

Uniqueness

1-[3-methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine is unique due to the presence of the nitrobenzenesulfonyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with the amino or thiol analogs, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H19N3O4S

Molekulargewicht

313.37 g/mol

IUPAC-Name

[3-methyl-1-(4-nitrophenyl)sulfonylpiperidin-2-yl]methanamine

InChI

InChI=1S/C13H19N3O4S/c1-10-3-2-8-15(13(10)9-14)21(19,20)12-6-4-11(5-7-12)16(17)18/h4-7,10,13H,2-3,8-9,14H2,1H3

InChI-Schlüssel

BFYINUYYZXGTKR-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCN(C1CN)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.